molecular formula C15H14FNO2 B6316568 Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate CAS No. 31676-67-2

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate

Cat. No. B6316568
CAS RN: 31676-67-2
M. Wt: 259.27 g/mol
InChI Key: CIGJLQFDEHMGFD-UHFFFAOYSA-N
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Patent
US07538121B2

Procedure details

The title compound was prepared from dimethylamino-(4-fluorophenyl)propan-1-one and ethyl 3-aminocrotonate using the general procedure outlined in D18. MS (ES): MH+ 260.
Name
dimethylamino-(4-fluorophenyl)propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN([CH:4]([CH3:14])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=O)C.[NH2:15]/[C:16](/[CH3:23])=[CH:17]\[C:18]([O:20][CH2:21][CH3:22])=[O:19]>>[F:13][C:10]1[CH:9]=[CH:8][C:7]([C:5]2[CH:4]=[CH:14][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:16]([CH3:23])[N:15]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
dimethylamino-(4-fluorophenyl)propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(C(=O)C1=CC=C(C=C1)F)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C(=C/C(=O)OCC)\C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC(=C(C(=O)OCC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.